molecular formula C9H18N2O2 B179532 tert-Butyl tetrahydropyridazine-1(2H)-carboxylate CAS No. 154972-37-9

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

Cat. No. B179532
M. Wt: 186.25 g/mol
InChI Key: BPIRWUNWELABQK-UHFFFAOYSA-N
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Description

The tert-butyl group is a type of alkyl group derived from butane. It is often used in chemical transformations due to its unique reactivity pattern . The tetrahydropyridazine ring is a type of heterocyclic compound that contains nitrogen atoms. Compounds with this ring structure often exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of the tert-butyl group in chemical transformations . For example, the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are structurally similar to tetrahydropyridazines, can be achieved by treating a preformed pyrazole or pyridine with various reagents .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a crowded tert-butyl group, which elicits a unique reactivity pattern . The tetrahydropyridazine ring is a bicyclic structure with two fused rings, one of which is a pyridine ring .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . Similarly, compounds with a tetrahydropyridazine ring can undergo various chemical reactions due to the presence of nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents and the structure of the compound .

Scientific Research Applications

Application in Anti-Cancer Agents Design

Specific Scientific Field

Medicinal Chemistry Research

Summary of the Application

The compound is used in the design and synthesis of novel anti-cancer agents .

Methods of Application

The compound is introduced as a pharmacophore of some antitumor drugs based on combination principles . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Results or Outcomes

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Application in Synthesis of Novel Compounds

Specific Scientific Field

Chemical Synthesis

Summary of the Application

The compound is used in the synthesis of novel compounds .

Methods of Application

The compound is used as a starting material in the synthesis of novel compounds. The exact methods of application would depend on the specific synthesis procedure .

Results or Outcomes

The result of this application is the creation of new compounds with potential applications in various fields .

Application in Anticancer Properties of Functionalized Compounds

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The compound is used in the synthesis of functionalized compounds with anticancer properties .

Methods of Application

The compound is used as a starting material in the synthesis of functionalized compounds. The exact methods of application would depend on the specific synthesis procedure .

Results or Outcomes

The result of this application is the creation of new compounds with potential anticancer properties .

Application in Anti-Human Immunodeficiency Virus (HIV) Agents

Summary of the Application

The compound is used in the design and synthesis of novel anti-HIV agents .

Methods of Application

The compound is introduced as a pharmacophore of some anti-HIV drugs based on combination principles . The antiviral activity of all the target compounds were evaluated using in vitro assays .

Results or Outcomes

All compounds showed moderate to excellent antiviral activity against HIV . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiviral activity .

Application in Anti-Microbial Agents

Summary of the Application

The compound is used in the design and synthesis of novel anti-microbial agents .

Methods of Application

The compound is introduced as a pharmacophore of some anti-microbial drugs based on combination principles . The antimicrobial activity of all the target compounds were evaluated using in vitro assays .

Results or Outcomes

All compounds showed moderate to excellent antimicrobial activity . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antimicrobial activity .

Application in Analgesic Agents

Summary of the Application

The compound is used in the design and synthesis of novel analgesic agents .

Methods of Application

The compound is introduced as a pharmacophore of some analgesic drugs based on combination principles . The analgesic activity of all the target compounds were evaluated using in vitro assays .

Results or Outcomes

All compounds showed moderate to excellent analgesic activity . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant analgesic activity .

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely. For example, some compounds may cause skin and eye irritation .

Future Directions

Future research in this area may involve the synthesis of new compounds with the tetrahydropyridazine ring, investigation of their biological activities, and exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

tert-butyl diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIRWUNWELABQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611200
Record name tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate

CAS RN

154972-37-9
Record name tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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